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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine (CAS 2641451-76-3)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the chiral substituted pyridine, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chiral substituted pyridine, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. As a Senior Application Scientist, the following sections will elucidate its physicochemical properties, a plausible synthetic route, its strategic value in chemical synthesis, and its emerging applications in medicinal chemistry, grounded in authoritative references.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in over 60 FDA-approved drugs.[1] Its prevalence stems from its ability to act as a bioisostere for phenyl rings, engage in hydrogen bonding, and influence the physicochemical properties of a molecule, such as solubility and metabolic stability.[1] Highly substituted pyridines, particularly those bearing chiral side chains and multiple, differentially reactive halogen atoms, are of immense value as intricate building blocks for complex drug candidates.[1] The subject of this guide, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine, exemplifies such a strategic intermediate, offering stereochemical control and two distinct handles for sequential chemical modifications.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The key properties of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine are summarized in the table below, based on data from PubChem and various chemical suppliers.[2]

PropertyValueSource
CAS Number 2641451-76-3[2]
Molecular Formula C₈H₉BrINO[2]
Molecular Weight 341.97 g/mol [2]
Appearance Solid (predicted)[3]
Purity Typically ≥95%[3]
Storage Conditions 2-8°C, keep in a dark, dry, and sealed container[3]
IUPAC Name 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine[2]
SMILES Cc1ncccc(I)c1Br[2]
InChIKey DPRVXTXXJZAUBO-YFKPBYRVSA-N[2]

Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: O-Methylation cluster_2 Step 3: Regioselective Iodination cluster_3 Step 4: Regioselective Bromination A 2-Acetylpyridine B (S)-1-(Pyridin-2-yl)ethanol A->B Chiral Catalyst (e.g., Noyori's catalyst) H₂, Isopropanol C (S)-2-(1-Methoxyethyl)pyridine B->C NaH, CH₃I THF D (S)-5-Iodo-2-(1-methoxyethyl)pyridine C->D NIS Acetic Acid E 3-Bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine (Target Molecule) D->E NBS Acetonitrile

Caption: Proposed four-step synthesis of the target molecule.

Detailed Experimental Protocol (Proposed)

Step 1: Asymmetric Reduction of 2-Acetylpyridine

  • Rationale: The initial and most critical step is the establishment of the chiral center. Asymmetric hydrogenation of prochiral ketones is a well-established and highly efficient method for producing enantiomerically pure alcohols.[4] The use of a chiral catalyst, such as a Noyori-type ruthenium catalyst, is proposed for its high enantioselectivity and functional group tolerance.[4]

  • Protocol:

    • To a solution of 2-acetylpyridine (1.0 eq) in degassed isopropanol, add a chiral ruthenium catalyst (e.g., (S,S)-Ts-DENEB, 0.01 mol%).

    • Pressurize the reaction vessel with hydrogen gas (5-10 atm) and stir at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.

    • Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (S)-1-(pyridin-2-yl)ethanol.

Step 2: O-Methylation of (S)-1-(Pyridin-2-yl)ethanol

  • Rationale: Protection of the secondary alcohol as a methyl ether prevents unwanted side reactions in the subsequent halogenation steps and is a common feature of the final target structure in patent literature. A standard Williamson ether synthesis using a strong base and methyl iodide is a reliable method.

  • Protocol:

    • To a solution of (S)-1-(pyridin-2-yl)ethanol (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0°C and add methyl iodide (1.5 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours until complete conversion is observed by TLC.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield (S)-2-(1-methoxyethyl)pyridine.

Step 3: Regioselective Iodination

  • Rationale: The directing effects of the substituents on the pyridine ring will govern the regioselectivity of halogenation. The 2-alkyl group is an ortho, para-director. To achieve the desired 5-iodo substitution, a directed iodination is necessary. N-Iodosuccinimide (NIS) in an acidic medium is an effective reagent for the iodination of electron-rich pyridine rings.

  • Protocol:

    • Dissolve (S)-2-(1-methoxyethyl)pyridine (1.0 eq) in glacial acetic acid.

    • Add N-iodosuccinimide (1.1 eq) in portions at room temperature.

    • Stir the reaction for 12-18 hours, monitoring by LC-MS.

    • Upon completion, pour the reaction mixture into an ice-water slurry and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic phase, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to obtain (S)-5-iodo-2-(1-methoxyethyl)pyridine.

Step 4: Regioselective Bromination

  • Rationale: With the 5-position now occupied by iodine, the subsequent bromination is directed to the remaining activated positions. The 2-alkyl group directs to the 3- and 5-positions, while the iodine at the 5-position will have a deactivating effect. Bromination at the 3-position is therefore favored. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated pyridine systems.[4]

  • Protocol:

    • To a solution of (S)-5-iodo-2-(1-methoxyethyl)pyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq).

    • Stir the reaction at room temperature for 8-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine.

Chemical Reactivity and Synthetic Potential

The primary synthetic value of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to a low-valent metal center, such as Palladium(0). This reactivity difference (I > Br > Cl) allows for selective functionalization of the pyridine ring.

Diagram of Sequential Cross-Coupling Reactions

G A 3-Bromo-5-iodo-2- [(1S)-1-methoxyethyl]pyridine B 3-Bromo-5-R¹-2- [(1S)-1-methoxyethyl]pyridine A->B Suzuki, Sonogashira, Buchwald-Hartwig, etc. (Selective at C-I) [Pd catalyst, mild conditions] C 3-R²-5-R¹-2- [(1S)-1-methoxyethyl]pyridine B->C Suzuki, Sonogashira, Buchwald-Hartwig, etc. (At C-Br) [Pd catalyst, harsher conditions]

Caption: Sequential functionalization via cross-coupling reactions.

This hierarchical reactivity enables a synthetic strategy where a desired substituent (R¹) can be introduced at the 5-position via a Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reaction under relatively mild conditions, leaving the bromo group at the 3-position intact. Subsequently, a second, different substituent (R²) can be introduced at the 3-position, often requiring more forcing reaction conditions (e.g., higher temperature, stronger base, or a more active catalyst system). This stepwise approach provides a powerful tool for the synthesis of highly complex and diverse pyridine-based molecules from a single, versatile building block.

Applications in Drug Discovery

While this specific molecule is a specialized building block and not an active pharmaceutical ingredient itself, its appearance in the patent literature points towards its utility in the synthesis of high-value therapeutic candidates. Analysis of patents citing CAS number 2641451-76-3 reveals its use as a key intermediate in the development of novel kinase inhibitors.

Kinase inhibitors are a major class of targeted cancer therapies, and the pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in this area, mimicking the adenine ring of ATP to bind to the kinase active site.[5][6] The patents indicate that 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine is used to construct complex substituted pyrazolo[3,4-d]pyrimidine derivatives.

In a typical synthetic application derived from patent examples, the iodo group at the 5-position of the pyridine ring is likely utilized in a cross-coupling reaction to attach the core heterocyclic system of the drug candidate. The bromo group at the 3-position can then be used in a subsequent coupling reaction to introduce another key pharmacophoric element, allowing for the fine-tuning of the molecule's biological activity and pharmacokinetic properties. The chiral (S)-1-methoxyethyl group at the 2-position is a crucial stereochemical feature that likely plays a significant role in the specific binding interactions of the final drug molecule with its target protein.

Handling and Storage

As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light. Recommended storage temperature is between 2°C and 8°C.[3]

References

  • Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]

  • PubChem. Compound Summary for CID 156312188, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. National Center for Biotechnology Information. [Link]

  • Jumde, R. P., Lanza, F., Pellegrini, T., & Harutyunyan, S. R. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature communications, 8(1), 1-8. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]

  • PubChem. Compound Summary for CID 156312188, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. National Center for Biotechnology Information. [Link]

  • Jumde, R. P., Lanza, F., Pellegrini, T., & Harutyunyan, S. R. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature communications, 8(1), 1-8. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]

  • PubChem. Compound Summary for CID 156312188, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. National Center for Biotechnology Information. [Link]

  • Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]

  • PubChem. Compound Summary for CID 156312188, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. National Center for Biotechnology Information. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]

  • PubChem. Compound Summary for CID 156312188, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. National Center for Biotechnology Information. [Link]

  • Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]

  • Jumde, R. P., Lanza, F., Pellegrini, T., & Harutyunyan, S. R. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature communications, 8(1), 1-8. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]

Sources

Exploratory

Chiral Pyridine Scaffolds: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of Chiral Pyridines in Drug Discovery The pyridine ring is a ubiquitous and privileged scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Chiral Pyridines in Drug Discovery

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a remarkable number of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive component in the design of novel therapeutics.[4][5] The introduction of chirality into the pyridine framework unlocks a third dimension of chemical space, enabling more precise and potent interactions with biological targets. This guide provides a comprehensive overview of chiral pyridine building blocks, from their synthesis to their strategic application in drug development, offering insights into the causality behind experimental choices and highlighting the latest advancements in the field.

The Strategic Value of Chirality in Pyridine-Based Drug Candidates

The stereochemistry of a drug molecule is a critical determinant of its pharmacological profile, influencing its efficacy, safety, and pharmacokinetic properties. Chiral pyridine building blocks offer medicinal chemists the ability to:

  • Enhance Potency and Selectivity: By presenting functional groups in a specific three-dimensional arrangement, chiral molecules can achieve a more complementary fit with the chiral binding sites of biological targets like enzymes and receptors, leading to increased potency and selectivity.[6][7]

  • Optimize ADME Properties: Chirality can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The selection of the correct enantiomer can lead to improved bioavailability and a more favorable metabolic pathway.

  • Reduce Off-Target Effects and Toxicity: Often, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. The use of enantiomerically pure building blocks is therefore crucial for developing safer medicines.[6]

Synthetic Strategies for Accessing Enantiopure Pyridine Building Blocks

The synthesis of chiral pyridines presents unique challenges due to the aromatic and electron-deficient nature of the pyridine ring.[8][9] However, a number of powerful strategies have emerged to address this challenge, providing access to a diverse range of enantiomerically enriched building blocks.

Asymmetric Catalysis: A Powerful and Versatile Approach

Asymmetric catalysis has become a cornerstone of modern organic synthesis, and its application to the preparation of chiral pyridines has been particularly fruitful.[10][11] This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

One notable example is the highly enantioselective catalytic synthesis of chiral pyridines from β-substituted alkenyl pyridines.[12][13] This method employs a copper-chiral diphosphine ligand catalyst in conjunction with a Lewis acid to activate the substrate towards nucleophilic attack by a Grignard reagent.[12][13]

Experimental Protocol: Enantioselective Copper-Catalyzed Alkylation of an Alkenyl Pyridine [12][13]

Objective: To synthesize an enantioenriched alkylated pyridine derivative.

Materials:

  • β-substituted alkenyl pyridine (1.0 equiv)

  • Copper(I) salt (e.g., Cu(OAc)₂) (5 mol%)

  • Chiral diphosphine ligand (e.g., a ferrocenyl-based ligand) (5.5 mol%)

  • Lewis acid (e.g., BF₃·OEt₂) (1.2 equiv)

  • Grignard reagent (e.g., EtMgBr) (1.2 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the copper(I) salt and the chiral diphosphine ligand.

  • Add the anhydrous solvent and stir the mixture until a homogeneous solution is formed.

  • Add the β-substituted alkenyl pyridine to the reaction mixture.

  • Cool the mixture to the optimized reaction temperature (e.g., -20 °C).

  • Slowly add the Lewis acid, followed by the dropwise addition of the Grignard reagent.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral HPLC.

The success of this protocol hinges on the synergistic interplay between the Lewis acid, which enhances the electrophilicity of the alkenyl pyridine, and the chiral copper catalyst, which controls the stereochemical outcome of the nucleophilic addition.

Chemo-enzymatic Synthesis: Harnessing the Selectivity of Nature

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral building blocks.[14][15] Enzymes operate under mild conditions and often exhibit exquisite levels of stereoselectivity. A prominent strategy involves the chemo-enzymatic dearomatization of activated pyridines to produce stereo-defined piperidines, which can then be oxidized to the corresponding chiral pyridines.[16][17]

This approach combines the efficiency of chemical synthesis for creating the initial substrate with the high stereoselectivity of enzymatic transformations.[16][17] For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into chiral piperidines with high enantiomeric excess.[16]

Conceptual Workflow: Chemo-enzymatic Dearomatization of Pyridines

chemoenzymatic_workflow cluster_chemo Chemical Synthesis cluster_bio Biocatalysis cluster_final Final Transformation Pyridine Activated Pyridine Tetrahydropyridine N-Substituted Tetrahydropyridine Pyridine->Tetrahydropyridine Chemical Reduction Piperidine Chiral Piperidine Tetrahydropyridine->Piperidine Biocatalytic Cascade (Amine Oxidase/ Ene Imine Reductase) Chiral_Pyridine Chiral Pyridine Building Block Piperidine->Chiral_Pyridine Oxidation

Caption: Chemo-enzymatic approach to chiral piperidines and pyridines.

Direct C-H Functionalization: A Step-Economic Approach

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials.[8][9][18] While the selective functionalization of the pyridine ring can be challenging due to its electronic properties, significant progress has been made in recent years.[19] The development of catalysts that can selectively activate and functionalize specific C-H bonds on the pyridine ring in an enantioselective manner is an active area of research.

Chiral Pyridines as Privileged Ligands in Asymmetric Catalysis

Beyond their role as building blocks in drug molecules, chiral pyridines are also crucial components of chiral ligands used in asymmetric catalysis.[10][11][20][21] The nitrogen atom of the pyridine ring serves as an excellent coordination site for transition metals, and the incorporation of chiral elements into the ligand backbone allows for the transfer of stereochemical information during a catalytic reaction.

The design of effective chiral pyridine-containing ligands often involves a modular approach, allowing for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity in a variety of transformations.[22] For example, chiral pyridine-oxazoline ligands have shown great promise in a range of asymmetric catalytic reactions.[20]

Logical Relationship: Chiral Pyridine Ligand Design and Application

ligand_design Chiral_Pool Chiral Pool (e.g., Amino Acids, Terpenes) Modular_Synthesis Modular Synthesis Chiral_Pool->Modular_Synthesis Pyridine_Scaffold Pyridine Scaffold Pyridine_Scaffold->Modular_Synthesis Chiral_Pyridine_Ligand Chiral Pyridine-Containing Ligand (e.g., Pyridine-Oxazoline) Modular_Synthesis->Chiral_Pyridine_Ligand Catalyst Chiral Catalyst Complex Chiral_Pyridine_Ligand->Catalyst Transition_Metal Transition Metal (e.g., Pd, Rh, Ir) Transition_Metal->Catalyst Asymmetric_Reaction Asymmetric Catalytic Reaction (e.g., Hydrogenation, Allylic Alkylation) Catalyst->Asymmetric_Reaction Enantioenriched_Product Enantioenriched Product Asymmetric_Reaction->Enantioenriched_Product

Caption: Design and application workflow for chiral pyridine ligands.

The Role of Chiral Pyridines as Benzene Bioisosteres

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful tool in drug design.[23] The pyridine ring is often used as a bioisostere for a benzene ring.[4] This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also alter the electronic properties of the ring, leading to different interactions with the biological target.[4] The introduction of chirality to these pyridine-based benzene bioisosteres further expands the possibilities for optimizing drug candidates.[24][25]

PropertyBenzenePyridineImpact of Replacement
Aromaticity AromaticAromaticMaintained
Hydrogen Bonding π-system can act as a weak H-bond acceptorNitrogen lone pair is a strong H-bond acceptorEnhanced interactions with target
Dipole Moment 0 D~2.2 DAltered polarity and solubility
pKa Not applicable~5.2 (pyridinium ion)Introduction of basicity
Metabolism Prone to oxidation by Cytochrome P450 enzymesGenerally more resistant to oxidative metabolismImproved metabolic stability

Conclusion and Future Outlook

Chiral pyridine building blocks are indispensable tools in modern medicinal chemistry. The development of novel and efficient synthetic methods, including asymmetric catalysis, chemo-enzymatic approaches, and direct C-H functionalization, has provided access to a diverse array of these valuable scaffolds. Their strategic application in drug design, both as core structural components and as chiral ligands, continues to drive the discovery of new and improved therapeutics. As our understanding of the intricate interactions between small molecules and biological targets grows, the demand for sophisticated and precisely engineered chiral pyridine building blocks will undoubtedly continue to increase, ensuring their central role in the future of drug discovery.

References

  • (2024).
  • (2024).
  • (2017). Highly enantioselective catalytic synthesis of chiral pyridines.
  • (2021).
  • (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications. [Link]

  • (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews. [Link]

  • (2005). Chiral pyridine-containing ligands in asymmetric catalysis. Coordination Chemistry Reviews. [Link]

  • (2022). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules. [Link]

  • (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. International Journal of Molecular Sciences. [Link]

  • (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • (2019). Catalytic Enantioselective Addition of Prochiral Radicals to Vinylpyridines. Journal of the American Chemical Society. [Link]

  • (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • (2002). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. DiVA. [Link]

  • (2022). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. [Link]

  • (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]

  • (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society. [Link]

  • (2025). The 'ring replacement' of pyridines into benzonitriles. ResearchGate. [Link]

  • (2014). Biocatalyzed On Water Synthesis of Chiral Building Blocks for the Preparation of Anti-Cancer Drugs: a Greener Approach. Catalysis Science & Technology. [Link]

  • (2022). Medicinal Importance of Pyridine Derivatives. Scribd. [Link]

  • (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • (2000). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi. [Link]

  • (2023).
  • (2025). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. [Link]

  • (2010). 2,6-Disubstituted and 2,2,6-trisubstituted piperidines from serine: asymmetric synthesis and further elaboration. The Journal of Organic Chemistry. [Link]

  • (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis. [Link]

  • (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules. [Link]

  • (2024). Organic Letters Ahead of Print. ACS Publications. [Link]

  • (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. [Link]

  • (2020). Design and synthesis of fused pyridine building blocks for automated library generation. ChemMedChem. [Link]

  • (2016). A review on the medicinal importance of pyridine derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. [Link]

  • (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]

  • (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]

  • (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society. [Link]

  • (2024). Pyridines. Wikipedia. [Link]

  • (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

  • (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]

  • (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Foundational

3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine price and availability

An In-depth Technical Guide to 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine, a halogenated pyridine derivative of interest to researchers and professionals in the field of drug discovery and development. This document delves into the compound's physicochemical properties, commercial availability, potential synthetic pathways, and its prospective applications as a key building block in the synthesis of complex molecular architectures.

Physicochemical Properties and Identifiers

3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine is a chiral substituted pyridine featuring both bromine and iodine atoms, which offer versatile handles for various chemical transformations. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine[1][2]
CAS Number 2641451-76-3[1][2][3][4][5]
Molecular Formula C₈H₉BrINO[1][3]
Molecular Weight 341.97 g/mol [1][2]
Appearance Solid
Purity 95-98% (Varies by supplier)[1][3]
SMILES BrC1=CC(I)=CN=C1OC[1]
InChIKey DPRVXTXXJZAUBO-YFKPBYRVSA-N[2]
Storage Conditions 2-8°C, store in a dark, dry, and sealed environment[3]

Commercial Availability and Pricing

This compound is available from several chemical suppliers, primarily for research and development purposes. The table below outlines the available information on suppliers, quantities, and pricing. Note that pricing is subject to change and may require logging into the supplier's website for current information.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
ChemShuttle20053095%1g, 5g, 10g, 25g$450.00 (1g), $1800.00 (5g), Inquire for larger quantities
Sigma-AldrichAMBH99C0295F98%InquireSign in to view
AChemBlockW17270097%InquireInquire
SUZHOU ARTK MEDCHEM CO.,LTD. (via Echemi)-InquireInquireGet Latest Price
Alchimica-Inquire250 mgInquire
Reagentia-Inquire250 mgInquire

Proposed Synthetic Strategy

The following diagram illustrates a hypothetical, multi-step synthesis. This proposed pathway is for illustrative purposes and would require experimental validation.

G cluster_0 Proposed Synthetic Pathway start 2-Substituted Pyridine Precursor step1 Introduction of Iodine start->step1 Iodinating Agent (e.g., NIS) step2 Introduction of Bromine step1->step2 Brominating Agent (e.g., NBS) product 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine step2->product Final Product

Caption: A proposed synthetic workflow for 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine.

Step-by-Step Methodological Considerations:
  • Starting Material Selection: The synthesis would likely commence with a pyridine derivative already possessing the (1S)-1-methoxyethyl group at the 2-position. The stereocenter would ideally be established early to avoid chiral separations later in the synthesis.

  • Iodination: The pyridine ring would first be subjected to iodination. N-Iodosuccinimide (NIS) is a common reagent for the iodination of electron-rich heterocycles. The regioselectivity of this step would be crucial.

  • Bromination: Following iodination, the resulting intermediate would be brominated. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation.[6] The reaction conditions would need to be carefully controlled to achieve the desired 3-bromo-5-iodo substitution pattern.

  • Purification: After the final halogenation step, the crude product would require purification, likely through column chromatography, to isolate the target compound with high purity.[6]

Applications in Research and Drug Development

Halogenated pyridines are valuable building blocks in medicinal chemistry due to their ability to participate in a wide range of cross-coupling reactions, enabling the construction of complex molecular scaffolds. The bromine and iodine substituents on 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine offer orthogonal reactivity, allowing for selective functionalization.

The iodine atom is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) than the bromine atom. This differential reactivity can be exploited for sequential, site-selective modifications.

G cluster_1 Potential Application in Sequential Cross-Coupling start 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine reaction1 Suzuki Coupling at C5 (Iodine position) start->reaction1 Ar-B(OH)2, Pd catalyst intermediate 5-Aryl-3-bromo-2-[(1S)-1-methoxyethyl]pyridine reaction1->intermediate reaction2 Sonogashira Coupling at C3 (Bromine position) intermediate->reaction2 Alkyne, Pd/Cu catalyst final_product 5-Aryl-3-alkynyl-2-[(1S)-1-methoxyethyl]pyridine reaction2->final_product

Caption: A workflow illustrating the potential use of the title compound in sequential cross-coupling reactions.

The presence of the chiral methoxyethyl side chain also introduces a stereochemical element, which is critical in the design of enantiomerically pure drug candidates. The pyridine core itself is a common motif in many biologically active compounds.[7] While direct applications of this specific molecule are not documented, similar brominated intermediates are crucial in the synthesis of drugs for neurological and endocrine disorders.[8]

Handling, Storage, and Safety

Safety Information: Based on available data for similar compounds, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine should be handled with care. The following GHS hazard statements and pictograms are associated with it:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Signal Word: Warning.

  • Pictogram: GHS07.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place, away from light.

  • The recommended storage temperature is 2-8°C.[3]

References

  • 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine - PubChem - NIH. [Link]

  • (S)-3-Bromo-5-iodo-2-(1-methoxyethyl)pyridine (1 x 250 mg) | Alchimica. [Link]

  • (PDF) 3-Amino-5-bromo-2-iodopyridine - Academia.edu. [Link]

  • SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES - Organic Syntheses. [Link]

  • 3-bromo-5-iodo-2-(1-methoxyethyl)pyridine (1 x 250 mg) - Reagentia. [Link]

  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs - PYG Lifesciences. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-Iodopyridine Derivatives

Executive Summary The 3,5-dihalopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors and ligands for G-protein coupled receptors. However, the symmetry of the 3,5-su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-dihalopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors and ligands for G-protein coupled receptors. However, the symmetry of the 3,5-substitution pattern presents a challenge: introducing two different aryl groups requires precise chemoselectivity.

This guide details the orthogonal functionalization of 3-bromo-5-iodopyridine. By exploiting the significant difference in bond dissociation energies (BDE) between C–I and C–Br bonds, researchers can selectively couple the C-5 position (iodo) under mild conditions, leaving the C-3 position (bromo) intact for a subsequent, distinct cross-coupling event.

Mechanistic Principles of Selectivity

The success of this protocol relies on the kinetics of the Oxidative Addition step in the palladium catalytic cycle.

The Reactivity Hierarchy

In palladium-catalyzed cross-couplings, the rate of oxidative addition (


) generally follows the bond strength of the carbon-halogen bond. For pyridine systems, the order is:


  • C–I Bond: Weak (~65 kcal/mol). Reacts rapidly with Pd(0) even at room temperature.

  • C–Br Bond: Stronger (~81 kcal/mol). Requires elevated temperatures or electron-rich ligands to undergo oxidative addition at a competitive rate.

The "Site-Selective" Window

By controlling the reaction temperature and stoichiometry, we create a kinetic window where


 is fast, but 

is negligible. This allows for the isolation of the mono-arylated 3-bromo-5-arylpyridine intermediate.
Visualization: The Selectivity Pathway

ReactionPathway Substrate 3-Bromo-5-iodopyridine Int Intermediate: 3-Bromo-5-arylpyridine Substrate->Int Condition A: Pd(PPh3)4, 60°C Limit Boronic Acid (1.0 eq) SideProduct Side Product: 3,5-Bis(aryl)pyridine (Over-reaction) Substrate->SideProduct Uncontrolled Temp (>80°C) or Excess Reagents Product Final Product: 3,5-Diarylpyridine Int->Product Condition B: Pd(dppf)Cl2, 90°C Excess Boronic Acid 2

Figure 1: The sequential workflow for orthogonal functionalization. Green path represents the target selective workflow.

Experimental Protocols

Protocol A: C-5 Selective Mono-Arylation

Objective: Couple an aryl boronic acid at the C-5 (iodo) position while preserving the C-3 (bromo) handle.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate 3-Bromo-5-iodopyridine1.0Electrophile
Coupling Partner Aryl Boronic Acid (

)
1.0 - 1.05 Nucleophile (Limiting factor)
Catalyst Pd(PPh

)

0.03 - 0.05Catalyst (High selectivity)
Base Na

CO

(2M aq.)[1]
2.0 - 3.0Activator
Solvent DME or 1,4-DioxaneN/ASolvent (Miscible with water)
Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge 3-bromo-5-iodopyridine (1.0 equiv), Aryl Boronic Acid (1.0 equiv), and Pd(PPh

    
    )
    
    
    
    (3-5 mol%).
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Solvent Addition: Add degassed DME (concentration ~0.1 M) and 2M aqueous Na

    
    CO
    
    
    
    (2.0 equiv) via syringe.
  • Reaction: Heat the mixture to 60°C .

    • Critical Checkpoint: Monitor by TLC or LCMS every 30 minutes. The starting material (iodo) should disappear, converting to the mono-coupled product. If the temperature exceeds 80°C, you risk activating the bromine.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography. The mono-coupled product is usually distinct from the bis-coupled side product (if any formed).

Protocol B: Sequential C-3 Arylation

Objective: React the remaining C-3 bromine to form the final asymmetric 3,5-diarylpyridine.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate 3-Bromo-5-arylpyridine (From Protocol A)1.0Electrophile
Coupling Partner Aryl Boronic Acid (

)
1.5Nucleophile (Excess allowed)
Catalyst Pd(dppf)Cl

or XPhos Pd G2
0.05Catalyst (Higher activity)
Base K

PO

or Cs

CO

3.0Stronger base
Solvent 1,4-Dioxane/Water (4:1)N/AHigh boiling point solvent
Step-by-Step Procedure
  • Setup: Charge the mono-arylated substrate, the second boronic acid (1.5 equiv), and the catalyst.

    • Catalyst Choice: While Pd(PPh

      
      )
      
      
      
      can work, the C-Br bond is less reactive. Use Pd(dppf)Cl
      
      
      or bulky phosphine catalysts like XPhos Pd G2 for difficult substrates.
  • Reaction: Heat to 90°C - 100°C (reflux).

  • Monitoring: Reaction times will be longer (4-12 hours).

  • Workup: Standard aqueous workup and purification.

Mechanistic Visualization: The Catalytic Cycle

Understanding the competition at the oxidative addition step is vital for troubleshooting.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (I) FAST Pd0->OxAdd_I Preferred Path (Low Temp) OxAdd_Br Oxidative Addition (Br) SLOW Pd0->OxAdd_Br Competitive Path (High Temp) TransMet Transmetallation (Boronic Acid + Base) OxAdd_I->TransMet OxAdd_Br->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the kinetic competition. The green path (Iodine) is kinetically favored over the red path (Bromine).

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-coupling observed in Step 1 Excess boronic acid or Temperature too highReduce boronic acid to 0.95-1.0 equiv. Lower temp to 40-50°C.
No reaction at C-Br (Step 2) Catalyst deactivation or Steric hindranceSwitch to electron-rich ligands (e.g., SPhos , XPhos ) or increase temp to 110°C in Toluene/Water.
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl)Use Boronic Esters (Pinacol) or MIDA boronates. Switch base to KF or mild phosphate.
Homocoupling of Boronic Acid Oxygen presenceDegas solvents thoroughly (sparge with Ar for 15 mins).

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of dihalopyridines. Tetrahedron. (General principles of halo-pyridine selectivity). [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Literature. [Link]

Sources

Application

Application Note & Protocols: Microwave-Assisted Synthesis Utilizing the Versatile Building Block 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine

Abstract: This guide provides detailed protocols and expert insights into the application of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine as a strategic building block in medicinal chemistry and drug development. We fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides detailed protocols and expert insights into the application of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine as a strategic building block in medicinal chemistry and drug development. We focus on leveraging its distinct halogen functionalities (iodine and bromine) for selective, sequential cross-coupling reactions accelerated by microwave irradiation. The adoption of Microwave-Assisted Organic Synthesis (MAOS) offers a transformative approach, drastically reducing reaction times, improving yields, and promoting greener chemical practices.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to expedite the synthesis of complex, pyridine-based molecular libraries.

Scientific Rationale & Strategic Advantage

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The subject molecule, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine, is a highly valuable synthetic intermediate due to three key structural features:

  • Orthogonal Halogen Functionality: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for site-selective functionalization, enabling the sequential introduction of different molecular fragments. The initial coupling reaction can be directed with high fidelity to the 5-position (iodo), leaving the 3-position (bromo) intact for a subsequent, distinct transformation.

  • Chiral Auxiliary: The (1S)-1-methoxyethyl group at the 2-position introduces a fixed stereocenter, which is crucial for exploring stereospecific interactions with biological targets.

  • Microwave Synthesis Compatibility: The polar nature of the pyridine ring and the reagents commonly used in cross-coupling reactions makes this system ideal for microwave heating. Microwave irradiation utilizes dielectric heating, where energy is transferred directly to polar molecules in the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[3][4][5] This results in rapid, uniform heating that dramatically accelerates reaction rates, often reducing multi-hour or multi-day reflux processes to mere minutes.[6][7][8] This rapid heating minimizes the formation of thermal decomposition byproducts, leading to cleaner reactions and higher isolated yields.[3]

Workflow for Sequential Functionalization

The core strategy detailed in this application note is a two-step sequential cross-coupling process. This workflow allows for the creation of diverse and complex molecules from a single, advanced intermediate.

G A Start: (S)-3-bromo-5-iodo-2-(1-methoxyethyl)pyridine B Step 1: Microwave-Assisted Coupling (e.g., Suzuki, Sonogashira, Heck) Selective at C5-Iodo Position A->B Reagents: Pd Catalyst, Base, Coupling Partner 1 C Intermediate: 3-Bromo-5-substituted Pyridine B->C D Step 2: Microwave-Assisted Coupling (e.g., Buchwald-Hartwig Amination) Targeting C3-Bromo Position C->D Reagents: Pd Catalyst, Ligand, Base, Coupling Partner 2 E Final Product: Di-substituted Pyridine Scaffold D->E

Figure 1: A generalized workflow for the sequential, site-selective functionalization of the title compound using microwave-assisted cross-coupling reactions.

Experimental Protocols: Microwave-Assisted Cross-Coupling

The following protocols are designed for use with a dedicated, single-mode microwave reactor equipped with temperature and pressure sensors. All reactions should be performed in sealed microwave vials under an inert atmosphere (Argon or Nitrogen).

Safety Precaution: Microwave synthesis can generate high internal pressures. Always use appropriate sealed vessels designed for microwave chemistry. Do not exceed the recommended solvent volumes or temperature limits for the vials. All manipulations of palladium catalysts and phosphine ligands should be performed in a fume hood.

Protocol 1: Suzuki-Miyaura C-C Coupling at the 5-Iodo Position

This protocol is ideal for forming biaryl or heteroaryl-aryl bonds, a common motif in kinase inhibitors and other pharmaceuticals.[9] The reaction leverages the high reactivity of the C-I bond for selective coupling.[10]

Step-by-Step Methodology:

  • To a 10 mL microwave vial, add 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine (1.0 equiv., e.g., 171 mg, 0.5 mmol).

  • Add the desired aryl or heteroaryl boronic acid (1.2 equiv., 0.6 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 17 mg, 0.015 mmol).

  • Add potassium carbonate (K₂CO₃) (3.0 equiv., 207 mg, 1.5 mmol).

  • Add a solvent mixture of 1,4-dioxane (3 mL) and water (0.75 mL).

  • Seal the vial with a septum cap and place it in the microwave reactor.

  • Irradiate the mixture with the following parameters:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • After cooling, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel) to yield the 3-bromo-5-arylpyridine intermediate.

Causality Note: The use of Pd(PPh₃)₄ is a robust choice for Suzuki couplings.[11] K₂CO₃ is a sufficiently strong base to facilitate the transmetalation step without causing degradation of sensitive substrates. The dioxane/water solvent system effectively solubilizes both organic and inorganic reagents.

Protocol 2: Copper-Free Sonogashira C-C Coupling at the 5-Iodo Position

This reaction introduces an alkyne moiety, a versatile functional group for further chemistry (e.g., "click" reactions) or as a structural element in its own right.[12] A copper-free protocol is preferred to avoid potential issues with copper toxicity in downstream applications and simplifies purification.[13][14]

Step-by-Step Methodology:

  • To a 10 mL microwave vial, add 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine (1.0 equiv., 171 mg, 0.5 mmol).

  • Add the terminal alkyne (1.5 equiv., 0.75 mmol).

  • Add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv., 7 mg, 0.01 mmol).

  • Add triethylamine (TEA) (3.0 equiv., 0.21 mL, 1.5 mmol) as both the base and a solvent.

  • Add N,N-Dimethylformamide (DMF) (3 mL) as the primary solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with the following parameters:

    • Temperature: 100 °C

    • Hold Time: 20 minutes

    • Power: Dynamic

    • Stirring: High

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the 3-bromo-5-alkynylpyridine intermediate.

Causality Note: The PdCl₂(PPh₃)₂ catalyst is effective for Sonogashira couplings. Triethylamine acts as an acid scavenger for the HI generated in the catalytic cycle. Microwave heating significantly accelerates this coupling, which can be sluggish under conventional heating, especially with less reactive halides.[15]

Protocol 3: Buchwald-Hartwig C-N Amination at the 3-Bromo Position

This protocol is applied to the intermediate synthesized in Protocol 1 or 2. It targets the less reactive C-Br bond to form a C-N bond, a critical step in the synthesis of many biologically active molecules.[16]

Step-by-Step Methodology:

  • To a 10 mL microwave vial, add the 3-bromo-5-substituted pyridine intermediate (1.0 equiv., 0.4 mmol).

  • Add the desired primary or secondary amine (1.2 equiv., 0.48 mmol).

  • Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv., 9.2 mg, 0.01 mmol).

  • Add XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.07 equiv., 13.4 mg, 0.028 mmol) as the ligand.

  • Add sodium tert-butoxide (NaOtBu) (2.2 equiv., 85 mg, 0.88 mmol). Note: Handle this strong base under an inert atmosphere.

  • Add anhydrous toluene (4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with the following parameters:

    • Temperature: 130 °C

    • Hold Time: 30 minutes

    • Power: Dynamic

    • Stirring: High

  • After cooling, dilute with dichloromethane (DCM), wash with water and brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography to yield the final di-substituted product.

Causality Note: The combination of a bulky, electron-rich phosphine ligand like XPhos with a palladium(0) source is crucial for the efficient amination of aryl bromides.[17][18] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. Microwave irradiation can overcome the higher activation energy required for C-Br bond cleavage compared to C-I.[19][20]

Summary of Reaction Conditions & Data

The following table summarizes the typical conditions for the microwave-assisted protocols, allowing for easy comparison. Note that yields are substrate-dependent and these conditions serve as a robust starting point for optimization.

Reaction Type Target Halogen Catalyst (mol%) Base Solvent Temp (°C) Time (min)
Suzuki-Miyaura C5-IodoPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O12015
Sonogashira (Cu-free) C5-IodoPdCl₂(PPh₃)₂ (2%)TEADMF/TEA10020
Heck Coupling C5-IodoPd(OAc)₂ (2%)K₂CO₃H₂O/TBAB17010-20
Buchwald-Hartwig C3-BromoPd₂(dba)₃ (2.5%) / XPhos (7%)NaOtBuToluene13030

Table 1: Comparative summary of optimized starting conditions for microwave-assisted cross-coupling reactions.

Conclusion

The strategic use of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine in conjunction with microwave-assisted synthesis protocols provides an exceptionally powerful platform for modern drug discovery. The ability to perform rapid, selective, and high-yielding sequential couplings enables the efficient construction of complex molecular architectures. This approach not only accelerates the hit-to-lead process but also aligns with the principles of green chemistry by reducing reaction times and energy consumption.[1][4]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • specific effects of microwave - Solid supported reaction. Unknown Source. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2021). PMC. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Publications. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC. [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2016). PMC. [Link]

  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Unknown Source. [Link]

  • New High Speed Regioselective Heck Coupling Reactions Assisted By Microwave Flash Heating. Unknown Source. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega. [Link]

  • A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. CEM Corporation. [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). organic-chemistry.org. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2024). MDPI. [Link]

  • Microwave-Promoted Heck Coupling Using Ultralow Metal Catalyst Concentrations. (2005). ACS Publications. [Link]

  • Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water. SciSpace. [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed. [Link]

  • The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating. (2025). ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. (2021). RSC Advances. [Link]

  • Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. (2004). organic-chemistry.org. [Link]

  • Microwave enhanced Sonogashira coupling. (Unknown Date). ResearchGate. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-3-Bromo-5-iodo-2-(1-methoxyethyl)pyridine

This guide serves as a specialized Technical Support Center for the purification and handling of (S)-3-bromo-5-iodo-2-(1-methoxyethyl)pyridine (CAS: 2641451-76-3).[1][2] This document is structured as a dynamic troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the purification and handling of (S)-3-bromo-5-iodo-2-(1-methoxyethyl)pyridine (CAS: 2641451-76-3).[1][2]

This document is structured as a dynamic troubleshooting interface, designed for researchers encountering specific bottlenecks in the isolation of this critical chiral intermediate.

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Molecule Profile: [1][2]

  • Core: Pyridine (Basic,

    
    -deficient)[1][2]
    
  • Halogens: 3-Bromo, 5-Iodo (Orthogonal reactivity handles)[1][2]

  • Chirality: (1S)-1-methoxyethyl (Benzylic-like ether, prone to racemization under harsh acid/thermal stress)[1][2]

  • Physical State: Solid (Low melting point possible depending on purity)[1][2]

Part 1: Triage & Initial Assessment (The "Crude" Phase)[1][2]

Q: My crude reaction mixture has turned a dark purple/brown color. Is my product decomposing?

A: Likely, yes. This indicates Iodine liberation. The C-I bond at the 5-position is photosensitive and weaker than the C-Br bond.[1][2] Purple coloration confirms the presence of molecular iodine (


), suggesting deiodination.[1][2]
  • Immediate Action:

    • Quench: Wash the organic phase immediately with 10% Sodium Thiosulfate (

      
      )  solution.[1][2] This reduces 
      
      
      
      (purple) to iodide (colorless), preventing it from acting as a radical initiator that accelerates further decomposition.[1][2]
    • Light Protection: Wrap all flasks, columns, and rotavap bulbs in aluminum foil. Perform purification in subdued light.[1]

    • Temperature Control: Do not exceed 35°C during solvent removal.

Q: The crude oil is viscous and smells acrid.[1][2] Can I proceed directly to crystallization?

A: Not recommended.[1] Perform a "Flash Filtration" first. This molecule is a lipophilic pyridine derivative.[1] Crude mixtures often contain pyridine N-oxide byproducts or oligomers that inhibit crystal growth.[1][2]

  • Protocol: Pass the crude through a short pad of silica (neutralized with 1%

    
    ) using 10% EtOAc/Hexanes.[1][2] This removes the "tar" baseline impurities.[1][2] Collect the filtrate and then attempt crystallization.
    

Part 2: Flash Chromatography (The Workhorse)

Q: I am seeing severe peak tailing on silica gel. My product elutes over 20+ fractions.

A: This is the "Pyridine Drag" effect. The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (


) on the silica surface, causing peak broadening and retention shift.[1][2]
  • The Fix: You must deactivate the silica.[1][2]

    • Modifier: Add 1% Triethylamine (

      
      )  to your mobile phase (e.g., Hexanes/EtOAc + 1% 
      
      
      
      ).[1][2]
    • Pre-treatment: Flush the column with 3 CV (Column Volumes) of the mobile phase containing the amine before loading the sample.[1][2]

  • Alternative: If

    
     interferes with downstream coupling (e.g., forming salts), use DCM/MeOH/NH
    
    
    
    (95:5:0.5)
    , though the Hexane/EtOAc system is superior for this specific lipophilic halogenated scaffold.[1][2]
Q: Which regioisomer elutes first? I see a close impurity spot.

A: The 3,5-dibromo or des-iodo impurities. In halogenated pyridines, lipophilicity drives elution order on normal phase silica.[1][2]

  • Top Spot (Fastest): Des-halo impurities (if any) or 3,5-dibromo analog (impurity from starting material).[1][2]

  • Middle Spot (Target): 3-bromo-5-iodo-2-(1-methoxyethyl)pyridine.[2][3][4]

  • Bottom Spot (Slowest): Regioisomers (e.g., 2-bromo-5-iodo...) or N-oxides.[1][2]

  • Tip: The huge size of the Iodine atom makes the target slightly more lipophilic than the bromo-analog, but the difference is small.[2] Use a shallow gradient (e.g., 0%

    
     10% EtOAc over 20 CV).[1][2]
    

Part 3: Chiral Purity & Stereochemistry

Q: My enantiomeric excess (ee) dropped from 98% to 92% after workup. What happened?

A: Acid-catalyzed racemization via the benzylic-like cation. The (1-methoxyethyl) group is essentially a benzylic ether.[1][2] In the presence of acid (even weak acids like silica gel protons) and heat, the methoxy group can leave, forming a stabilized carbocation which then recombines with methanol racemically.[2]

  • Root Cause Analysis:

    • Did you use an acidic eluent? (Avoid acetic acid).

    • Did you heat the rotavap bath >40°C?

  • Recovery Strategy (Chiral Polish): You cannot fix this chemically.[1][2] You must separate the enantiomers.[1][2][5][6]

    • Method: SFC (Supercritical Fluid Chromatography) is superior to HPLC for solubility and recovery of halogenated pyridines.[1][2]

    • Column: Chiralpak AD-H or IG (Amylose-based).

    • Mobile Phase:

      
       / Methanol (no acid additive; use 0.1% Diethylamine if peak shape is poor).[1][2]
      

Part 4: Crystallization (Scale-Up)

Q: Chromatography is too expensive for my 50g batch. Can I recrystallize?

A: Yes, but you need an "Anti-Solvent Crash" method. Halogenated pyridines are often "waxy" solids.[1] Standard cooling crystallization often yields an oil.[1]

  • Recommended Solvent System: Heptane / IPA (Isopropanol) .[1]

  • Protocol:

    • Dissolve crude solid in minimal warm IPA (40°C).

    • Slowly add Heptane (anti-solvent) dropwise until turbidity persists.[1]

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass.[1][2]

    • Cool slowly to 0°C.

  • Why this works: The high lipophilicity of the I/Br atoms makes the molecule very soluble in organics.[2] Heptane forces it out, while IPA keeps impurities (like oligomers) in solution.[1][2]

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for purifying this specific intermediate, integrating stability checks and impurity profiles.

PurificationWorkflow Start Crude Reaction Mixture (3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine) CheckColor Visual Check: Is it Purple/Dark Brown? Start->CheckColor Quench CRITICAL STEP: Wash w/ 10% Na2S2O3 (Remove I2) CheckColor->Quench Yes (Iodine present) TLC TLC Analysis (Hex/EtOAc 9:1) CheckColor->TLC No Quench->TLC Tailing Issue: Severe Tailing? TLC->Tailing AddBase Add 1% Et3N to Eluent (Deactivate Silanols) Tailing->AddBase Yes Flash Flash Chromatography Gradient: 0-15% EtOAc/Hex Tailing->Flash No AddBase->Flash CheckEE QC Check: Chiral HPLC/SFC (ee > 98%?) Flash->CheckEE Recryst Recrystallization Solvent: IPA/Heptane CheckEE->Recryst Yes (High Purity) ChiralPrep Chiral Prep SFC (Amylose Column) CheckEE->ChiralPrep No (Low ee) Final Final Product Store: 2-8°C, Dark, Argon Recryst->Final ChiralPrep->Final

Caption: Logical workflow for the purification of (S)-3-bromo-5-iodo-2-(1-methoxyethyl)pyridine, prioritizing iodine stability and chiral integrity.

Part 5: Summary of Physical & Chemical Properties

PropertyValue/DescriptionImplication for Purification
CAS 2641451-76-3Reference identifier.[1][2][3][7][8]
Molecular Weight 341.97 g/mol Heavy atom effect (Br/I) aids crystallization.[1]
Solubility High: DCM, EtOAc, THFLow: Water, Hexane (cold)Use Hexane/Heptane as anti-solvent.[1][2]
pKa (Pyridine N) ~2-3 (Estimated)Weakly basic, but sufficient to bind to acidic silica.[1][2]
Stability Light Sensitive (C-I bond)Acid Sensitive (Ether)Store in Amber Vials. Avoid acidic workups.[1][2]

References

  • Preparation of Sotorasib Intermediates : Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity."[1][2] Nature575 , 217–223 (2019).[1][2][9] (Describes the general synthetic utility of 2-substituted-3,5-dihalopyridines in KRAS inhibitor synthesis). [1][2]

  • Chiral Resolution of Pyridine Derivatives : Parsons, A. T., et al. "Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically-Pure Sotorasib Intermediate." Org.[1][9][10][11] Process Res. Dev.26 , 2629–2635 (2022).[1][2][11] (Provides context on handling chiral pyridine intermediates). [1][2]

  • Product Specifications & Handling : Sigma-Aldrich. "(S)-3-Bromo-5-iodo-2-(1-methoxyethyl)pyridine Product Page." (Confirming physical state and storage conditions).

  • Synthesis of Halogenated Pyridines : ChemShuttle. "(S)-3-bromo-5-iodo-2-(1-methoxyethyl)pyridine Technical Data." (Confirming CAS and structural identity).

Sources

Optimization

minimizing homocoupling byproducts in 3-bromo-5-iodo-pyridine reactions

Introduction for the Advanced Practitioner Welcome to the technical support center for 3-bromo-5-iodopyridine. This versatile dihalogenated heterocycle is a critical building block in the synthesis of complex molecules f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Advanced Practitioner

Welcome to the technical support center for 3-bromo-5-iodopyridine. This versatile dihalogenated heterocycle is a critical building block in the synthesis of complex molecules for pharmaceuticals and advanced materials. Its utility stems from the differential reactivity of its two halogen atoms—the carbon-iodine bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond.[1] This allows for highly selective, sequential functionalization.

However, a common and frustrating challenge encountered during these transformations is the formation of homocoupling byproducts, where the nucleophilic coupling partner (e.g., a boronic acid or terminal alkyne) reacts with itself. This side reaction consumes valuable starting material, reduces the yield of the desired product, and introduces significant purification challenges.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you diagnose the root causes of homocoupling and implement effective solutions to minimize these unwanted byproducts in your experiments.

Troubleshooting Guide: Minimizing Homocoupling Byproducts

This section directly addresses specific issues you may encounter in the lab. The solutions are grounded in mechanistic principles to empower you to make informed decisions for reaction optimization.

Scenario 1: Suzuki-Miyaura Coupling

Question: I'm performing a Suzuki-Miyaura coupling with 3-bromo-5-iodopyridine to functionalize the C-5 (iodo) position, but I'm observing a significant amount of a symmetrical biaryl byproduct from my boronic acid. What is the primary cause and how can I fix it?

Answer:

This is a classic case of boronic acid homocoupling. The root cause is typically the presence of Pd(II) species and dissolved oxygen in your reaction mixture.[2][3] The desired cross-coupling cycle relies on a Pd(0) catalyst. If Pd(II) is present (either from using a Pd(II) precatalyst or from the oxidation of Pd(0) by oxygen), it can initiate a separate catalytic cycle that leads to homocoupling.[4][5]

Here is a logical workflow to diagnose and resolve this issue:

G start High Boronic Acid Homocoupling Observed check_atm 1. Evaluate Reaction Atmosphere start->check_atm res_atm Degas Solvents Rigorously (N2/Ar Sparge or Freeze-Pump-Thaw). Ensure a Positive Inert Gas Pressure. check_atm->res_atm Is O2 contamination possible? check_pd 2. Assess Palladium Source & Pre-catalyst Reduction res_pd Use a Pd(0) source (e.g., Pd(PPh3)4) or add a mild reducing agent (e.g., potassium formate) if using a Pd(II) source. check_pd->res_pd Using a Pd(II) precatalyst? check_reagents 3. Review Reagent Purity & Stoichiometry res_reagents Use high-purity boronic acid. Consider adding the boronic acid last to the pre-heated reaction mixture. check_reagents->res_reagents Is homocoupling still an issue? check_conditions 4. Optimize Reaction Conditions res_atm->check_pd res_pd->check_reagents res_reagents->check_conditions res_conditions Select bulky, electron-rich ligands (e.g., SPhos, RuPhos) to accelerate reductive elimination. Lower the reaction temperature.

Caption: Troubleshooting workflow for boronic acid homocoupling.

Detailed Steps for Mitigation:

  • Rigorous Degassing is Non-Negotiable: Dissolved oxygen is a primary culprit in oxidizing the active Pd(0) catalyst.[6]

    • Inert Gas Sparging: Bubble nitrogen or argon through your solvent for at least 15-30 minutes prior to use. A subsurface sparge is most effective.[4][7]

    • Freeze-Pump-Thaw: For maximum oxygen removal in sensitive reactions, perform at least three freeze-pump-thaw cycles on your solvent.

  • Manage Your Palladium Catalyst:

    • Pd(II) Pre-catalysts: Sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are convenient but require in situ reduction to Pd(0). This reduction step can sometimes be mediated by the boronic acid, leading to homocoupling.[2]

    • Solution: If using a Pd(II) source, consider adding a mild reducing agent like potassium formate. This can help generate and maintain the active Pd(0) state without interfering with the main catalytic cycle.[4][7] Alternatively, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this issue.

  • Optimize Order of Addition: Pre-heating the catalyst, base, solvent, and the 3-bromo-5-iodopyridine for 10-15 minutes before adding the boronic acid can be an effective strategy.[6] This ensures the active Pd(0) catalyst is formed and ready to engage in the cross-coupling cycle immediately upon introduction of the nucleophile.

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) or N-heterocyclic carbenes (NHCs) accelerate the rate-limiting reductive elimination step, which releases the desired cross-coupled product.[2][8] By speeding up this step, the desired pathway can outcompete the homocoupling side reaction.

ParameterRecommended Condition for Selective C-I CouplingRationale for Minimizing Homocoupling
Palladium Source Pd(PPh₃)₄ (1-3 mol%), Pd₂(dba)₃ (1-2 mol%)Starts as Pd(0), avoiding pre-catalyst reduction issues that can lead to homocoupling.[9]
Ligand SPhos, RuPhos, or other bulky, electron-rich phosphines (1.1-1.5 eq. to Pd)Promotes rapid reductive elimination, favoring the cross-coupling pathway over side reactions.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)The base is essential for activating the boronic acid for transmetalation.[11][12]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFMust be rigorously degassed to prevent catalyst oxidation.[6]
Temperature 80-100 °CElevated temperatures can sometimes promote catalyst decomposition and side reactions; use the lowest effective temperature.[13]
Scenario 2: Sonogashira Coupling

Question: I am attempting a Sonogashira coupling at the iodo- position, but my primary byproduct is a di-yne resulting from the homocoupling of my terminal alkyne (Glaser coupling). How do I prevent this?

Answer:

Alkyne homocoupling, often called Glaser coupling, is a well-known side reaction in Sonogashira couplings. It is typically mediated by the copper(I) co-catalyst in the presence of an oxidant, usually oxygen.[14][15] The mechanism involves the oxidative dimerization of copper acetylides.

G cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Homocoupling Pathway (Glaser) a Pd(0)L2 b Ar-Pd(II)-I(L2) a->b Oxidative Addition c Ar-Pd(II)-Alkyne(L2) b->c Transmetalation (from Cu-acetylide) c->a Reductive Elimination d 2 R-C≡C-Cu(I) e R-C≡C-C≡C-R + 2 Cu(0) d->e Oxidation (O2) start Terminal Alkyne + 3-bromo-5-iodopyridine start->a start->d

Caption: Competing Sonogashira and Glaser coupling pathways.

Strategies for Suppression:

  • Strictly Anaerobic Conditions: As with the Suzuki reaction, the complete exclusion of oxygen is the most critical factor. Ensure all reagents, solvents, and the reaction vessel are thoroughly deoxygenated.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. While often requiring slightly higher temperatures or catalyst loadings, these methods completely eliminate the primary mechanism for Glaser coupling. Palladium complexes with bulky, electron-rich ligands can facilitate the reaction without a copper co-catalyst.[15]

  • Choice of Base and Solvent: The amine base (e.g., Et₃N, DIPEA) plays a crucial role. It acts as both a base and often as a solvent. Using a solvent system like DMF with a suitable base can sometimes provide better results and suppress side reactions.[16]

ParameterRecommended Condition for Selective C-I CouplingRationale for Minimizing Homocoupling
Palladium Source PdCl₂(PPh₃)₂ (1-3 mol%)A robust and common catalyst for Sonogashira reactions.[15]
Copper Co-catalyst CuI (1-5 mol%)Essential for the traditional mechanism but is the primary mediator of homocoupling. Minimize its loading.[16]
Base/Solvent Et₃N or THF/Et₃NMust be anhydrous and thoroughly degassed.
Atmosphere Strictly inert (Nitrogen or Argon)Prevents the copper-mediated oxidative homocoupling (Glaser coupling).[14]
Alternative Copper-Free ConditionsUse a Pd(0) source with a bulky ligand (e.g., P(t-Bu)₃) and a base like Cs₂CO₃ in a solvent like Dioxane. This eliminates the Glaser pathway.

Frequently Asked Questions (FAQs)

FAQ 1: Which position on 3-bromo-5-iodopyridine is more reactive in palladium-catalyzed cross-couplings, and why? The C-5 iodo position is significantly more reactive than the C-3 bromo position. The reactivity trend for halogens in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl.[1] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it easier for the Pd(0) catalyst to insert into the carbon-halogen bond and initiate the catalytic cycle.

FAQ 2: Can I leverage this reactivity difference to perform sequential couplings? Absolutely. This is a primary synthetic strategy for this substrate. You can perform a selective coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) under relatively mild conditions to functionalize the C-5 iodo position. After purification, the remaining C-3 bromo position can be coupled under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).

FAQ 3: How does the choice of base influence homocoupling side reactions? The base is critical for activating the nucleophilic partner (e.g., deprotonating the terminal alkyne or forming a boronate salt from the boronic acid).[11] An inappropriate base—one that is too strong, too weak, or used in the wrong stoichiometry—can disrupt the catalytic cycle. For instance, a base that is too strong might promote decomposition of the catalyst or starting materials, leading to an increase in side products. Screening bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is a standard optimization step.[12]

FAQ 4: My primary side product is hydrodehalogenation (replacement of I or Br with H). What causes this and how can I prevent it? Hydrodehalogenation can arise from several pathways. In Suzuki couplings, it can result from a competing protodeboronation of the boronic acid, followed by coupling. In Buchwald-Hartwig aminations, it can occur via β-hydride elimination from the palladium-amido intermediate.[17] To minimize this, ensure you are using high-purity, anhydrous reagents and solvents. In aminations, using bulky ligands that accelerate reductive elimination can help the desired C-N bond formation outcompete the β-hydride elimination pathway.[10][17]

References

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Cross-coupling reaction - Wikipedia. Wikipedia.
  • The Science Behind Cross-Coupling Reactions: Featuring Palladium Catalysts. NINGBO INNO PHARMCHEM CO.,LTD.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • How to prevent homocoupling in Suzuki reactions of aryl bromides. BenchChem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate.
  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Royal Society of Chemistry.
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.
  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Royal Society of Chemistry.
  • 3-Bromo-5-iodopyridine 95. Sigma-Aldrich.
  • Temperature effect on coupling reaction. ResearchGate.
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of the highly substituted, chiral pyridine derivative, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. In drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of the highly substituted, chiral pyridine derivative, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. In drug development and synthetic chemistry, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is a primary tool for this purpose, offering detailed information about the molecular structure, connectivity, and stereochemistry of a compound.[1][2] This guide is designed for researchers and scientists, offering a predictive analysis of the target molecule's spectrum, a comparison with a key structural isomer, and the experimental protocols necessary for such an investigation.

Section 1: Predicted ¹H NMR Spectrum of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine

The structure and proton labeling for our target molecule are as follows:

Molecular structure of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine with protons labeled H-4, H-6, H-a, H-b, and H-c.

Table 1: Predicted ¹H NMR Data for 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine (in CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-6 8.35 - 8.45Doublet (d)JH6-H4 ≈ 2.0 - 2.51HLocated ortho to the electronegative nitrogen atom, resulting in significant deshielding and a downfield shift. Coupled to H-4.
H-4 8.10 - 8.20Doublet (d)JH4-H6 ≈ 2.0 - 2.51HDeshielded by the adjacent bromo and iodo groups. Exhibits meta-coupling with H-6.
H-a 4.40 - 4.50Quartet (q)JHa-Hc ≈ 6.5 - 7.01HMethine proton, deshielded by both the adjacent oxygen atom and the aromatic pyridine ring. Coupled to the three H-c protons.
H-b 3.30 - 3.40Singlet (s)N/A3HMethoxy protons, appearing as a singlet in a typical chemical shift range for such groups.[7]
H-c 1.50 - 1.60Doublet (d)JHc-Ha ≈ 6.5 - 7.03HMethyl protons coupled to the single methine proton (H-a).
Justification of Assignments:
  • Aromatic Protons (H-4 and H-6): The pyridine ring's nitrogen atom strongly deshields the ortho proton (H-6), pushing it significantly downfield. The H-4 proton is influenced by the ortho-bromo and ortho-iodo substituents. Both protons appear as doublets due to meta-coupling, which is typically weak in pyridine rings (2-3 Hz).

  • Chiral Side-Chain Protons (H-a, H-b, H-c): The methine proton (H-a) is adjacent to both an oxygen atom and the aromatic ring, leading to a downfield shift into the 4.4-4.5 ppm range. It appears as a quartet due to coupling with the three methyl protons (H-c). The methoxy protons (H-b) are isolated and thus appear as a singlet. The methyl protons (H-c) are coupled to the single methine proton, resulting in a doublet.

Section 2: Comparative Analysis with a Structural Isomer

To demonstrate the power of ¹H NMR in distinguishing between closely related structures, we will compare the predicted spectrum of our target molecule with that of a plausible structural isomer: 5-bromo-3-iodo-2-[(1S)-1-methoxyethyl]pyridine .

Molecular structure of 5-bromo-3-iodo-2-[(1S)-1-methoxyethyl]pyridine.

In this isomer, the positions of the bromine and iodine atoms are swapped. This seemingly minor change would produce distinct and measurable differences in the ¹H NMR spectrum, particularly in the aromatic region.

Table 2: Comparative Predicted ¹H NMR Data

Proton LabelTarget Molecule (3-Br, 5-I) δ (ppm)Isomer (5-Br, 3-I) δ (ppm)Key Difference and Rationale
H-6 8.35 - 8.458.55 - 8.65In the isomer, H-6 is now ortho to an iodine atom. While both halogens are deshielding, their precise electronic and anisotropic effects differ, leading to a predicted further downfield shift for H-6 in the isomer.
H-4 8.10 - 8.207.90 - 8.00In the isomer, H-4 is now ortho to a bromine atom. The change in the adjacent halogen from bromine to iodine will alter the local electronic environment, likely causing a slight upfield shift compared to the target molecule.
H-a, H-b, H-c 4.40 - 4.50, 3.30 - 3.40, 1.50 - 1.604.40 - 4.50, 3.30 - 3.40, 1.50 - 1.60The chemical shifts of the side-chain protons are not expected to change significantly as they are further removed from the site of isomerization.

This comparative analysis underscores how subtle changes in substituent positions on an aromatic ring lead to predictable and identifiable shifts in the NMR spectrum, allowing for unambiguous structural assignment.

Section 3: Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following is a generalized protocol suitable for the analysis of the target compound.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Set the acquisition time to at least 3-4 seconds to ensure good resolution.

    • Apply a 90° pulse and acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities and measure the coupling constants (J-values).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL CDCl3 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Data (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks calibrate->integrate analysis Spectral Analysis integrate->analysis Final Spectrum

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Section 4: Advanced NMR Techniques for Structural Confirmation

For a complex molecule like 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine, while ¹H NMR is powerful, its assignments are predictions. To provide irrefutable proof of structure, two-dimensional (2D) NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals at ~8.4 ppm (H-6) and ~8.15 ppm (H-4) would definitively confirm their meta-coupling. Similarly, a cross-peak between the quartet at ~4.45 ppm (H-a) and the doublet at ~1.55 ppm (H-c) would confirm the connectivity within the methoxyethyl side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is crucial for piecing the molecular fragments together. For example, correlations from H-6 to the carbon of the side chain (C-a) would confirm the side chain's position at C-2 of the pyridine ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY correlation between the methine proton (H-a) and the H-6 proton would provide strong evidence for the conformation of the side chain relative to the pyridine ring.

Logical Data Interpretation Flow

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Number of Signals) C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC HSQC->HMBC Final_Structure Unambiguous Structure Confirmed HMBC->Final_Structure NOESY NOESY (Through-Space Proximity) NOESY->Final_Structure

Caption: Logical workflow for structure elucidation using 1D and 2D NMR techniques.

Conclusion

The ¹H NMR spectrum of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine is predicted to exhibit five distinct signals, with two doublets in the aromatic region and a quartet, singlet, and doublet corresponding to the chiral side chain. Comparative analysis with a structural isomer demonstrates that ¹H NMR spectroscopy can readily distinguish between positional isomers based on predictable changes in the chemical shifts of the aromatic protons. For absolute structural verification of such a novel and complex molecule, a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, is strongly recommended.

References

  • Vertex AI Search. (2022-01-13). How does solvent choice effect chemical shift in NMR experiments?
  • Taylor & Francis Online. (Date N/A). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Chemistry LibreTexts. (2024-07-30). Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2023-01-29). J-Coupling (Scalar).
  • ACS Publications. (2023-12-01). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol.
  • University of Puget Sound. (Date N/A). ¹H NMR Chemical Shifts.
  • University of California, Davis. (Date N/A). Chemical shifts.
  • Chemistry LibreTexts. (2020-04-29). Predicting a ¹H-NMR Spectrum From The Structure.
  • SpringerLink. (2024-05-19). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • ResearchGate. (Date N/A). ¹H NMR spectra indicate change in chemical shift of methoxy group...

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine Analysis

For researchers, scientists, and professionals in drug development, the meticulous analysis of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of safe and effective therapeutics. The compo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous analysis of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of safe and effective therapeutics. The compound 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine, a key chiral intermediate in the synthesis of various pharmaceuticals, demands rigorous analytical control to ensure its identity, purity, and quality. This guide provides an in-depth comparison of analytical methodologies and best practices for the establishment and management of reference standards for this critical compound.

The Imperative of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[1] For 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine, a robust reference standard is indispensable for:

  • Accurate Assay and Potency Determination: To quantify the amount of the intermediate in a sample.

  • Impurity Profiling: To identify and quantify process-related impurities and potential degradants.

  • Identity Confirmation: To unequivocally verify the chemical structure, including its stereochemistry.

  • Method Validation: As a critical component in validating the accuracy, precision, and linearity of analytical methods according to ICH Q2(R1) guidelines.[2][3][4]

The quality of the reference standard directly impacts the reliability of all subsequent analytical data, making its proper qualification and management a cornerstone of good manufacturing practice (GMP).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific analytical objective. For a comprehensive characterization of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine, a multi-faceted approach employing chromatographic and spectroscopic methods is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this pyridine derivative.

Rationale for Method Selection:

  • Reversed-Phase HPLC (RP-HPLC): Due to the non-polar nature of the bromo- and iodo-substituents and the overall moderate polarity of the molecule, RP-HPLC with a C18 stationary phase is the method of choice for purity analysis.

  • Chiral HPLC: The presence of a stereocenter at the methoxyethyl group necessitates a chiral separation method to ensure the correct enantiomer is present and to quantify any enantiomeric impurities. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of pharmaceutical compounds.[1][5][6][7]

Proposed HPLC Methodologies:

dot

HPLC_Workflow cluster_Purity Purity Analysis (RP-HPLC) cluster_Chiral Enantiomeric Purity (Chiral HPLC) P_Sample Sample Preparation (Dissolve in ACN/H2O) P_Inject Inject into HPLC P_Sample->P_Inject P_Separation C18 Column Separation (Gradient Elution) P_Inject->P_Separation P_Detection UV Detection (e.g., 254 nm) P_Separation->P_Detection P_Analysis Purity Calculation (% Area) P_Detection->P_Analysis C_Sample Sample Preparation (Dissolve in Mobile Phase) C_Inject Inject into HPLC C_Sample->C_Inject C_Separation Chiral Column Separation (Isocratic Elution) C_Inject->C_Separation C_Detection UV Detection C_Separation->C_Detection C_Analysis Enantiomeric Excess (%ee) C_Detection->C_Analysis

Caption: Proposed HPLC workflows for purity and enantiomeric analysis.

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A suitable gradient to separate the main peak from potential impurities. For example, starting at 60% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[8]

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • Instrumentation: As above.

  • Column: Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose-based, 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) in an isocratic elution. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying potential starting materials or by-products from the synthesis.

Rationale for Method Selection:

  • High Sensitivity and Specificity: GC-MS offers excellent sensitivity for detecting trace impurities and provides structural information through mass spectral fragmentation patterns.[9][10]

  • Analysis of Volatile Compounds: Ideal for identifying residual solvents or volatile starting materials that may not be readily detected by HPLC.

Proposed GC-MS Methodology:

dot

GCMS_Workflow Sample Sample Preparation (Dissolve in suitable solvent) Inject Inject into GC Sample->Inject Separation Capillary Column Separation (Temperature Program) Inject->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer Ionization->Detection Analysis Data Analysis (TIC and Mass Spectra) Detection->Analysis RefStd_Lifecycle cluster_Establishment Establishment cluster_Management Management & Use Batch_Selection Select High-Purity Batch Characterization Full Characterization (NMR, MS, HPLC, GC) Batch_Selection->Characterization Purity_Assignment Assign Purity Value Characterization->Purity_Assignment CoA Generate Certificate of Analysis Purity_Assignment->CoA Storage Controlled Storage CoA->Storage Usage Use in Routine Analysis Storage->Usage Stability Ongoing Stability Testing Storage->Stability Documentation Maintain Usage Log Usage->Documentation Retest Re-qualification at Retest Date Stability->Retest

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of C₈H₉BrINO Compounds

In the landscape of pharmaceutical and novel materials research, the precise characterization of newly synthesized molecules is a cornerstone of development. For complex heterocyclic compounds such as those with the empi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and novel materials research, the precise characterization of newly synthesized molecules is a cornerstone of development. For complex heterocyclic compounds such as those with the empirical formula C₈H₉BrINO, which incorporate a diverse array of elements including heavy halogens, accurate elemental analysis is non-negotiable. It serves as a fundamental validation of chemical identity, purity, and stoichiometry. This guide provides an in-depth comparison of the principal analytical methodologies for the elemental determination of this class of compounds, grounded in practical expertise and established standards.

Theoretical Composition: The Analytical Benchmark

Before any analysis, the theoretical elemental composition must be calculated from the empirical formula. This theoretical data serves as the gold standard against which all experimental results are measured. For a compound with the formula C₈H₉BrINO, the molar mass and elemental percentages are as follows:

  • Molar Mass: 341.974 g/mol

  • Carbon (C): 28.10%

  • Hydrogen (H): 2.65%

  • Bromine (Br): 23.36%

  • Iodine (I): 37.11%

  • Nitrogen (N): 4.10%

  • Oxygen (O): 4.68%

Any successful analytical workflow must yield results that closely approximate these values within a defined margin of error, typically ±0.4% absolute for CHN analysis.[1]

Comparative Analysis of Leading Methodologies

No single instrument can provide an accurate quantitation of all six elements in this compound. A bifurcated approach is necessary, leveraging the strengths of different techniques for distinct elemental groups.

For Carbon, Hydrogen, and Nitrogen (CHN): Combustion Analysis

The gold standard for CHN determination in organic matrices is dynamic flash combustion, a method based on the principles of the Pregl-Dumas method.[2] This technique is rapid, precise, and well-established, with standards such as ASTM D5291 providing a procedural framework.[3][4][5][6][7]

  • Principle of Operation: A small, precisely weighed sample (typically 1-3 mg) is combusted in a furnace at approximately 1000°C in a pure oxygen environment.[2] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). The resulting gas mixture is then passed through a reduction chamber containing heated copper to convert nitrogen oxides to N₂ and remove excess oxygen.[2][8] The gases are then separated via gas chromatography and quantified using a thermal conductivity detector (TCD).[8][9][10]

  • Causality Behind Experimental Choices:

    • Sample Encapsulation: The sample is weighed into a tin capsule, which acts as a flux, promoting a violent and complete combustion upon melting, ensuring all organic material is oxidized.

    • High Temperature & Pure Oxygen: These conditions are critical to ensure the complete and instantaneous conversion of the sample to its elemental gases, which is the foundation of the quantitative analysis.[10]

    • Helium Carrier Gas: Helium is used as the carrier gas due to its high thermal conductivity, which provides a stable baseline and high sensitivity for the TCD.

For Bromine (Br) and Iodine (I): Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

While older methods like oxygen flask combustion followed by titration are viable[11][12][13][14][15], modern laboratories overwhelmingly prefer ICP-MS for its superior sensitivity, speed, and ability to overcome matrix effects. The primary challenge in analyzing halogens is their high ionization potential, but modern ICP-MS instruments are well-equipped to handle this.[16][17][18]

  • Principle of Operation: The organic sample must first be completely decomposed to liberate the halogens as inorganic ions. This is typically achieved through high-pressure, high-temperature microwave-assisted acid digestion.[19][20][21][22] The resulting aqueous solution is then introduced into the ICP-MS, where it is nebulized into a fine aerosol and passed through an argon plasma torch (~6000-10,000 K). The intense heat desolvates, atomizes, and ionizes the elements. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for precise quantification.

  • Causality Behind Experimental Choices:

    • Microwave Digestion: A closed-vessel microwave system is essential for digesting organic samples containing volatile elements like halogens.[19] The high pressure and temperature (e.g., up to 250°C) ensure complete decomposition while preventing the loss of volatile Br and I. Nitric acid is the primary oxidant used to break down the organic matrix.[19][23]

    • Argon Plasma: Argon is the standard choice for ICP-MS because its first ionization potential is high enough to effectively ionize most elements in the sample but low enough to prevent doubly charged ions for most analytes, simplifying the resulting mass spectrum.

    • Collision/Reaction Cell (CRC): ICP-MS analysis can be prone to polyatomic interferences (e.g., ArCl⁺ interfering with As⁺). Modern instruments use a CRC filled with a gas (like helium or oxygen) to collide with the ion beam, breaking apart these interferences to ensure accurate measurement of the target analytes like ⁷⁹Br and ¹²⁷I.[17][18]

For Oxygen (O): High-Temperature Pyrolysis

Oxygen is determined separately. The sample is pyrolyzed (thermally decomposed in the absence of oxygen) in a furnace at high temperatures (~1300°C) over a nickel-coated carbon catalyst. This process quantitatively converts the oxygen in the sample to carbon monoxide (CO). The CO is then separated and detected, typically by a TCD or a non-dispersive infrared (NDIR) detector.

Experimental Protocols & Data Comparison

To ensure self-validating and trustworthy results, protocols must include calibration, blanks, and quality control standards.

Protocol 1: CHN Analysis via Combustion
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with known C, H, and N content (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 1-2 mg of the C₈H₉BrINO compound into a tin capsule and seal it, ensuring no sample is lost.

  • Analysis: Place the sealed capsule into the instrument's autosampler. Initiate the analysis sequence, which includes running a blank (empty tin capsule) before and after the sample set.

  • Data Processing: The instrument software integrates the peak areas for CO₂, H₂O, and N₂, and calculates the weight percentages based on the calibration curve.

Protocol 2: Br & I Analysis via ICP-MS
  • Microwave Digestion:

    • Accurately weigh ~50 mg of the C₈H₉BrINO compound into a clean, high-pressure microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid (HNO₃).

    • Seal the vessel and place it in the microwave rotor.

    • Ramp the temperature to 210°C over 20 minutes and hold for 20 minutes.

    • Allow the vessel to cool completely before opening in a fume hood.

  • Dilution: Quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to the mark with deionized water. This solution may require further dilution to fall within the instrument's linear range.

  • Instrument Calibration: Prepare a series of calibration standards for Bromine and Iodine from certified stock solutions, matrix-matched with the diluted acid from the digestion process.

  • Analysis: Aspirate the blank, standards, and sample solutions into the ICP-MS. Monitor m/z 79 for Bromine and m/z 127 for Iodine.

  • Data Processing: The software constructs a calibration curve and calculates the concentration of Br and I in the sample solution, which is then back-calculated to determine the weight percentage in the original solid sample.

Comparative Data Summary

The following table presents hypothetical, yet realistic, experimental data for the analysis of a C₈H₉BrINO sample, demonstrating the expected performance of the described methodologies.

ElementTheoretical %MethodExperimental Result (Mean, n=3)Acceptance Criteria
Carbon (C)28.10%Combustion28.25%± 0.4%
Hydrogen (H)2.65%Combustion2.58%± 0.4%
Nitrogen (N)4.10%Combustion4.01%± 0.4%
Bromine (Br)23.36%ICP-MS23.19%± 5% Relative
Iodine (I)37.11%ICP-MS37.35%± 5% Relative
Oxygen (O)4.68%Pyrolysis4.62%± 0.4%

Visualization of Analytical Workflows

The logical flow of each analytical process can be visualized to better understand the sequence of operations.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Combustion & Analysis cluster_output Data Output weigh Weigh Sample (1-2mg) in Tin Capsule combustion Flash Combustion (~1000°C, O₂) weigh->combustion reduction Reduction Tube (Heated Copper) combustion->reduction gc Gas Chromatography Separation reduction->gc tcd Thermal Conductivity Detector (TCD) gc->tcd data Calculate %C, %H, %N tcd->data

Caption: Workflow for CHN determination via combustion analysis.

Halogen_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_output Data Output weigh Weigh Sample (~50mg) digest Microwave Digestion (HNO₃, ~210°C) weigh->digest dilute Quantitative Dilution digest->dilute plasma Argon Plasma Atomization & Ionization dilute->plasma ms Mass Spectrometer (Mass Separation) plasma->ms detector Ion Detector ms->detector data Calculate %Br, %I detector->data

Caption: Workflow for Halogen (Br, I) determination via ICP-MS.

Conclusion

The elemental analysis of a complex organohalogen compound like C₈H₉BrINO requires a multi-technique approach for accurate and reliable characterization. Combustion analysis remains the unparalleled method for CHN determination due to its speed and precision. For the challenging heavy halogens, bromine and iodine, microwave-assisted digestion followed by ICP-MS provides the sensitivity and robustness required for modern research and quality control standards. By combining these authoritative methods, researchers can confidently verify the elemental composition of their novel compounds, a critical step in the journey from discovery to application.

References

  • ASTM D5291, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.

  • AZoM, (2023). Understanding the Working Principles of CHNO Analyzers.

  • United States Pharmacopeia, General Chapter <471> Oxygen Flask Combustion.

  • Thermo Fisher Scientific, (2022). Sensitive and interference free analysis of halogens using triple quadrupole ICP-MS.

  • Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727.

  • Anton Paar, (n.d.). Microwave Digestion for ICP Analysis.

  • U.S. Environmental Protection Agency, Method 3052: Microwave Assisted Acid Digestion of Siliceous and Organically Based Matrices.

  • Royal Society of Chemistry, (2008). CHNS Elemental Analysers. AMC Technical Briefs, No. 29.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine

Comprehensive Safety & Handling Guide for 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine This document provides crucial safety protocols and operational guidance for the handling and disposal of 3-bromo-5-iodo-2-[(1S)-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine

This document provides crucial safety protocols and operational guidance for the handling and disposal of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine (CAS No. 2641451-76-3).[1] As a specialized pyridine derivative used in advanced research and development, understanding its potential hazards is paramount to ensuring a safe laboratory environment.

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this exact compound is not publicly available. Therefore, this guide is constructed based on the precautionary principle, synthesizing data from structurally analogous halogenated pyridines.[2] The protocols herein are designed to provide a robust framework for risk mitigation. All researchers must conduct a site-specific risk assessment before commencing any work. This compound is intended for research and development use only.[1][3]

Hazard Analysis: Understanding the Inherent Risks

The molecular structure of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine—a pyridine ring substituted with two different halogens (bromine and iodine)—informs our safety paradigm. Halogenated pyridines, as a class, warrant cautious handling due to potential toxicity and irritation.

  • Toxicological Profile (Inferred): Pyridine and its derivatives are known to pose significant health risks upon exposure. They can be harmful if swallowed, inhaled, or absorbed through the skin.[4] Systemic effects can target the central nervous system, liver, and kidneys.[5]

  • Corrosivity and Irritation: Structurally similar compounds, such as 3-bromo-5-iodopyridine and 5-bromo-2-iodopyridine, are classified as causing serious eye damage and skin irritation.[6][7] It is prudent to assume this compound shares these hazardous properties. Inhalation may also lead to respiratory tract irritation.[7]

The causality for stringent protective measures is clear: the compound's pyridine core presents systemic hazards, while its halogenated nature suggests a high potential for severe irritation to the eyes, skin, and respiratory system.

Core Protective Measures: Your Personal Defense System

A multi-layered approach, beginning with engineering controls and supplemented by a comprehensive Personal Protective Equipment (PPE) ensemble, is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All handling of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[2][4] This is the most critical safety control, as it contains potentially harmful vapors and aerosols at the source, preventing inhalation exposure.

Personal Protective Equipment (PPE) Ensemble

The following PPE is required to create a self-validating system of protection where each component addresses a specific exposure risk.

Protection Type Specific Recommendations Standards & Rationale
Eye & Face Chemical safety goggles and a full-face shield.Must be NIOSH (US) or EN 166 (EU) approved.[2] Goggles protect against vapor and small splashes, while the face shield provides a secondary barrier against larger, unexpected splashes during transfers.
Hand Protection Double-gloving with chemically resistant gloves. A nitrile inner glove with a neoprene or butyl rubber outer glove is recommended.Gloves must be tested according to EN 374. Pyridine and its derivatives can degrade common glove materials.[4][8] Always inspect gloves for damage before use and consult manufacturer data for breakthrough times. Change gloves immediately if contamination is suspected.
Body Protection A flame-retardant laboratory coat with tight-fitting cuffs.This prevents skin contact from incidental splashes and aerosol deposition.[2][9] The coat should be fully fastened.
Respiratory A NIOSH-approved respirator with organic vapor cartridges may be required.Mandatory for any work outside of a fume hood (e.g., large spills, equipment failure). Its use must be in accordance with a formal respiratory protection program.[2][5]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol is designed to minimize exposure at every stage of the process.

Preparation and Pre-Handling
  • Designate Area: Clearly demarcate the workspace within the fume hood where the compound will be handled.

  • Verify Equipment: Confirm the chemical fume hood has a current certification. Ensure an eyewash station and safety shower are unobstructed and operational.[9]

  • Assemble Materials: Place all necessary equipment (spatulas, glassware, weighing paper, waste containers) inside the fume hood before introducing the compound.

  • Don PPE: Put on all required PPE in the correct sequence (lab coat, inner gloves, outer gloves, goggles, face shield).

Handling the Compound
  • Weighing: Tare a suitable container within the fume hood. Carefully transfer the solid compound, avoiding the generation of dust.

  • Transfers: If making a solution, add the solvent to the solid slowly to prevent splashing. Use a pipette or cannula for liquid transfers.

  • Reaction Monitoring: Keep the fume hood sash at the lowest practical height throughout the experiment.

Post-Handling and Decontamination
  • Secure Compound: Tightly close the primary container and store it in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizers.[4][10]

  • Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Place all contaminated wipes in the designated halogenated waste container.

  • Doff PPE: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Remove gloves using a technique that prevents skin contact with the outer surface.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[8][9]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling cluster_disposal 4. Final Steps prep1 Verify Fume Hood & Safety Showers prep2 Don Full PPE Ensemble prep1->prep2 handle1 Weigh Compound prep2->handle1 Begin Work handle2 Perform Transfers & Reactions handle1->handle2 clean1 Secure Compound handle2->clean1 Complete Work clean2 Decontaminate Workspace clean1->clean2 clean3 Segregate Halogenated Waste clean2->clean3 disp1 Doff PPE Correctly clean3->disp1 Finalize Cleanup disp2 Wash Hands Thoroughly disp1->disp2

Caption: Workflow for Handling Halogenated Pyridines.

Logistical Planning: Spill and Disposal Management

Emergency Spill Response
  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for halogenated waste.[8]

    • Decontaminate the area as described above.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and activate the fire alarm if necessary to ensure evacuation.[11]

    • Contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Protocol

This compound must be treated as halogenated organic hazardous waste .[4][12]

  • Segregation: Never mix halogenated waste with non-halogenated waste.[11][13] Maintain a dedicated, labeled waste container for this experiment.

  • Container: Use a robust, leak-proof container with a secure screw-top cap. The container must be compatible with the waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine".[11][12] List all other components of the waste mixture.

  • Storage: Keep the waste container closed at all times except when adding waste.[11] Store it in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not pour any amount of this chemical or its waste down the drain.[11]

Emergency First Aid Procedures

Immediate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][14]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][9][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[9][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][14]

References

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. PubChem Compound Database. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • University of Louisville Department of Environmental Health & Safety. (n.d.). Hazardous Waste Segregation. [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • P2 InfoHouse. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-iodopyridine. PubChem Compound Database. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

Sources

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